molecular formula C14H17N5O3 B11454467 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B11454467
M. Wt: 303.32 g/mol
InChI Key: QQRQEFAMCSQAQC-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with nitro and dimethyl groups, and a butanamide chain linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, such as acetylacetone, under acidic conditions. The resulting pyrazole is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 4-position.

    Substitution with Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methyl iodide in the presence of a strong base like sodium hydride.

    Formation of the Butanamide Chain: The butanamide chain can be synthesized by reacting butanoyl chloride with an amine, such as pyridin-3-ylamine, under basic conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: can be compared with other similar compounds, such as:

    4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-3-yl)butanamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-2-yl)butanamide: Substitution at the 2-position of the pyridine ring may affect its binding affinity and selectivity for molecular targets.

    4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-yl)butanamide: Substitution at the 4-position of the pyridine ring may influence its pharmacokinetic properties and therapeutic potential.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C14H17N5O3/c1-10-14(19(21)22)11(2)18(17-10)8-4-6-13(20)16-12-5-3-7-15-9-12/h3,5,7,9H,4,6,8H2,1-2H3,(H,16,20)

InChI Key

QQRQEFAMCSQAQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CN=CC=C2)C)[N+](=O)[O-]

solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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